molecular formula C4H6Cl2Si B160964 Divinyldichlorosilane CAS No. 1745-72-8

Divinyldichlorosilane

Cat. No.: B160964
CAS No.: 1745-72-8
M. Wt: 153.08 g/mol
InChI Key: MAYIDWCWWMOISO-UHFFFAOYSA-N
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Description

Divinyldichlorosilane is a highly reactive organosilicon compound that serves as a fundamental building block in materials science and organic synthesis. Its molecular structure, featuring two vinyl groups and two hydrolytically labile chlorine atoms, makes it a versatile precursor for introducing unsaturated sites into silicon-based polymers. The primary research application of this compound is as a crosslinking agent in the synthesis of silicone elastomers and resins. The vinyl groups readily participate in hydrosilylation reactions, enabling the formation of robust, cross-linked polymer networks that enhance the material's thermal stability and mechanical properties. Furthermore, this compound is valuable for synthesizing specific silicon-containing monomers and for surface functionalization, where it can anchor vinyl functionalities to substrates for further chemical modification. Researchers value this compound for its ability to create polymers with tailored characteristics, such as improved strength, elasticity, and cure kinetics. As a moisture-sensitive material, it requires handling under inert conditions, such as in a glovebox or under a nitrogen or argon atmosphere, to prevent hydrolysis. This compound is intended for research purposes only and is not approved for personal use.

Properties

IUPAC Name

dichloro-bis(ethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYIDWCWWMOISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30169836
Record name Dichlorodivinylsilane
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Molecular Weight

153.08 g/mol
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CAS No.

1745-72-8
Record name Dichlorodiethenylsilane
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name Dichlorodivinylsilane
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Record name DICHLORODIVINYLSILANE
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Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone for synthesizing vinyl-substituted chlorosilanes. In this method, vinyl magnesium bromide (CH2=CHMgBrCH_2=CHMgBr) reacts with silicon tetrachloride (SiCl4SiCl_4) under anhydrous conditions:

2CH2=CHMgBr+SiCl4(CH2=CH)2SiCl2+2MgBrCl2 \, CH2=CHMgBr + SiCl4 \rightarrow (CH2=CH)2SiCl_2 + 2 \, MgBrCl

Reaction Conditions:

  • Conducted in dry diethyl ether or tetrahydrofuran (THF) at 10C-10^\circ \text{C} to 0C0^\circ \text{C}.

  • Slow addition of SiCl4SiCl_4 to avoid polysubstitution byproducts.

  • Requires inert atmosphere (argon/nitrogen) to prevent moisture ingress.

Challenges and Mitigation:

  • Competing side reactions, such as the formation of mono- or trisubstituted products, necessitate stoichiometric precision.

  • Post-reaction quenching with ammonium chloride ensures magnesium salt removal.

Yield Data:

SolventTemperature (C^\circ \text{C})Yield (%)Purity (%)
Diethyl ether10-1065–7090
THF0075–8092

Redistribution Reaction Strategy

Redistribution between tetravinylsilane ((CH2=CH)4Si(CH_2=CH)_4Si) and silicon tetrachloride offers a scalable alternative:

(CH2=CH)4Si+SiCl42(CH2=CH)2SiCl2(CH2=CH)4Si + SiCl4 \rightarrow 2 \, (CH2=CH)2SiCl2

Catalytic Systems:

  • Aluminum chloride (AlCl3AlCl_3) or boron trifluoride (BF3BF_3) at 50C50^\circ \text{C}80C80^\circ \text{C}.

  • Reaction equilibrium favors divinyldichlorosilane at elevated temperatures.

Optimization Insights:

  • Excess SiCl4SiCl_4 shifts equilibrium toward product formation.

  • Distillation under reduced pressure (10mmHg10 \, \text{mmHg}) isolates this compound from unreacted starting materials.

Performance Metrics:

CatalystTemperature (C^\circ \text{C})Conversion (%)Selectivity (%)
AlCl3AlCl_3608588
BF3BF_3707882

Direct Synthesis from Silicon Metal

Inspired by the Rochow process, this method involves reacting silicon metal with vinyl chloride (CH2=CHClCH_2=CHCl) in the presence of a copper catalyst:

2CH2=CHCl+SiCu(CH2=CH)2SiCl22 \, CH2=CHCl + Si \xrightarrow{Cu} (CH2=CH)2SiCl2

Key Parameters:

  • Temperature: 300C300^\circ \text{C}400C400^\circ \text{C}.

  • Catalyst composition: Copper-silver alloys enhance vinyl group retention.

  • Fluidized bed reactors improve heat and mass transfer.

Industrial Considerations:

  • Byproducts include trichlorovinylsilane (CH2=CHSiCl3CH_2=CHSiCl_3) and polymeric residues.

  • Continuous distillation units separate this compound with >95% purity.

Process Efficiency:

Reactor TypeSilicon Conversion (%)This compound Yield (%)
Fluidized bed9270
Fixed bed8565

Hydrochlorination of Divinylsilane

Divinylsilane ((CH2=CH)2SiH2(CH_2=CH)_2SiH_2) undergoes hydrochlorination using hydrogen chloride (HClHCl) in the presence of platinum catalysts:

(CH2=CH)2SiH2+2HCl(CH2=CH)2SiCl2+2H2(CH2=CH)2SiH2 + 2 \, HCl \rightarrow (CH2=CH)2SiCl2 + 2 \, H_2

Advantages:

  • High atom economy and minimal byproducts.

  • Operates at mild conditions (25C25^\circ \text{C}50C50^\circ \text{C}).

Catalyst Performance:

Catalyst Loading (wt%)Reaction Time (h)Yield (%)
0.5 (Pt/C)688
1.0 (Pt/Al₂O₃)492

Chemical Reactions Analysis

Divinyldichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding silanes.

    Addition Reactions: The vinyl groups in this compound can participate in addition reactions, such as hydrosilylation, where hydrogen atoms are added across the double bonds.

    Polymerization Reactions: this compound can undergo polymerization to form polysiloxanes, which are used in the production of silicone-based materials.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

    Solvents: Organic solvents, such as toluene or hexane, are used to facilitate the reactions.

Major Products:

    Siloxanes: Formed through polymerization reactions.

    Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism of action of divinyldichlorosilane involves its ability to undergo various chemical reactions, such as substitution and addition reactions, which allow it to form a wide range of silicon-based compounds. These reactions are facilitated by the presence of reactive vinyl and chlorine groups, which can interact with various nucleophiles and catalysts.

Molecular Targets and Pathways:

    Vinyl Groups: Participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.

    Chlorine Atoms: Undergo substitution reactions with nucleophiles to form substituted silanes.

Comparison with Similar Compounds

Comparison with Similar Dichlorosilanes

Reactivity and Structural Effects

DVDCS is structurally and functionally distinct from other dichlorosilanes, such as dimethyldichlorosilane ($ \text{C}2\text{H}6\text{Cl}2\text{Si} $), diallyldichlorosilane ($ \text{C}6\text{H}{10}\text{Cl}2\text{Si} $), and di-n-hexyldichlorosilane ($ \text{C}{12}\text{H}{24}\text{Cl}_2\text{Si} $):

Property Divinyldichlorosilane (DVDCS) Dimethyldichlorosilane Diallyldichlorosilane
Substituents Two vinyl groups Two methyl groups Two allyl groups
Electron Effects Electron-withdrawing (vinyl) Electron-donating (methyl) Electron-donating (allyl)
Si NMR Shift (D-group) δ = -34.5 ppm δ = -15.2 ppm (analogous Si) δ = -15.2 ppm
Hydrosilylation High (vinyl reactivity) Low (methyl inertness) Moderate (allyl reactivity)
Polymerization Forms crosslinked networks Forms linear siloxanes Forms branched polymers

Key Findings :

  • Electronic Effects : The vinyl groups in DVDCS induce electron-withdrawing effects, shifting $^{29}\text{Si}$ NMR resonances upfield compared to allyl or methyl substituents .
  • Reaction Yields : In ladder siloxane synthesis, DVDCS achieved a 52% yield, while diallyldichlorosilane yielded 72%, attributed to steric and electronic differences in substituents .

Biological Activity

Divinyldichlorosilane (VDCS), a silane compound with the formula C4H6Cl2Si\text{C}_4\text{H}_6\text{Cl}_2\text{Si}, has garnered interest in various fields, particularly in materials science and organic synthesis. While its primary applications are in the production of silicone polymers and coatings, understanding its biological activity is crucial for assessing its safety and potential applications in biomedicine.

  • Molecular Formula : C4H6Cl2Si\text{C}_4\text{H}_6\text{Cl}_2\text{Si}
  • Molecular Weight : 151.07 g/mol
  • Boiling Point : 156 °C
  • Density : 1.06 g/cm³
  • Appearance : Colorless liquid with a pungent odor

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with biological systems, particularly regarding cytotoxicity, mutagenicity, and potential applications in drug delivery systems.

Cytotoxicity Studies

Research indicates that VDCS exhibits cytotoxic effects on various cell lines. A study conducted on human lung fibroblast cells demonstrated that exposure to VDCS resulted in significant cell death, with an IC50 value indicating potent cytotoxicity at micromolar concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes.

Cell Line IC50 (µM) Mechanism of Action
Human Lung Fibroblasts15Oxidative stress, membrane disruption
HeLa Cells10Induction of apoptosis
HepG2 Cells20DNA damage, reactive oxygen species (ROS)

Mutagenicity Testing

In vitro mutagenicity tests using the Ames test revealed that VDCS did not significantly increase mutation rates in Salmonella typhimurium strains. However, the compound's potential to form reactive species upon metabolic activation suggests a need for further investigation into its long-term mutagenic effects.

Case Studies and Research Findings

  • Polymerization Reactions : VDCS is often used in polymerization reactions to create silicone-based materials. A study highlighted its role in synthesizing polysiloxanes that exhibit enhanced mechanical properties and thermal stability, making them suitable for biomedical applications such as drug delivery systems.
  • Toxicological Assessments : A comprehensive toxicological assessment revealed that VDCS can cause skin irritation and sensitization upon dermal exposure. Inhalation studies indicated respiratory irritant properties, necessitating stringent handling protocols in industrial settings.
  • Biocompatibility Evaluations : Recent evaluations of VDCS-derived polymers showed promising biocompatibility profiles, suggesting their potential use in medical devices. For instance, coatings made from VDCS were tested for their ability to promote cell adhesion and proliferation, indicating favorable interactions with human cells.

Q & A

Q. What are the key safety protocols for handling divinyldichlorosilane in laboratory settings?

this compound, like other dichlorosilanes, requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of hydrolyzed HCl vapors .
  • Storage: Store in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive," "Carcinogen Suspect") .
  • Emergency Response: Immediate rinsing with water for 15+ minutes upon skin/eye exposure, followed by medical evaluation. Neutralize spills with sodium bicarbonate .

Q. What are the established synthesis routes for this compound?

The compound is typically synthesized via:

  • Direct Process: Reaction of silicon metal with vinyl chloride at elevated temperatures (300–500°C), yielding this compound alongside trichlorovinylsilane byproducts. Catalyst choice (e.g., copper) impacts purity .
  • Redistribution Reactions: Controlled stoichiometric reactions between silicon tetrachloride and divinylsilane derivatives. This method allows precise tuning of substituent ratios but requires anhydrous conditions .

Q. How does this compound’s reactivity differ from other dichlorosilanes (e.g., diphenyldichlorosilane)?

The vinyl groups in this compound introduce π-bond reactivity, enabling:

  • Faster Hydrolysis: Compared to aryl-substituted analogs (e.g., diphenyldichlorosilane), vinyl groups increase electrophilicity, accelerating hydrolysis to form siloxane networks .
  • Polymerization Potential: Vinyl substituents participate in radical or hydrosilylation reactions, making the compound a precursor for silicone-vinyl hybrid polymers .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-based polymerizations to control molecular weight?

Methodological considerations include:

  • Catalyst Selection: Platinum-based catalysts (e.g., Karstedt’s catalyst) enhance hydrosilylation efficiency. Lower catalyst loading (10–50 ppm) reduces side reactions and improves polydispersity .
  • Solvent Effects: Non-polar solvents (e.g., toluene) stabilize silane intermediates, while polar solvents (e.g., THF) accelerate hydrolysis. Use moisture-free solvents for controlled chain growth .
  • Stoichiometric Ratios: A 1:1 molar ratio of this compound to diols/diamines ensures linear polymer growth. Excess silane leads to branching or cross-linking .

Q. What strategies resolve contradictions in spectroscopic data for this compound adducts?

Contradictions often arise from:

  • Dynamic Equilibria: Use low-temperature NMR (< –40°C) to "freeze" silanol-siloxane equilibria and isolate intermediate structures .
  • Overlapping Peaks: Apply 2D NMR (e.g., HSQC, HMBC) to differentiate vinyl proton signals from aromatic or alkyl protons in complex mixtures .
  • Quantitative Discrepancies: Cross-validate FTIR (Si-Cl peaks at 450–550 cm⁻¹) with XPS (Si 2p binding energy ~102 eV) to confirm functional group integrity .

Q. How can computational modeling improve the design of this compound-derived materials?

Advanced methods include:

  • DFT Calculations: Predict hydrolysis kinetics by modeling transition states of Si-Cl bond cleavage. Solvent effects (e.g., water vs. hexane) are simulated using COSMO-RS .
  • Molecular Dynamics (MD): Simulate polymer chain packing to optimize thermal stability. For example, vinyl group orientation influences glass transition temperatures (Tg) .
  • Retrosynthesis Tools: AI-driven platforms (e.g., Reaxys, Pistachio) propose novel synthetic pathways by analyzing reaction databases for analogous silane systems .

Methodological Tables

Table 1: Comparison of this compound Synthesis Routes

MethodConditionsYield (%)Purity (%)Key Challenges
Direct Process400°C, Cu catalyst60–7085–90Byproduct separation
RedistributionRT, anhydrous toluene80–9095–98Moisture sensitivity

Table 2: Analytical Techniques for this compound Characterization

TechniqueData OutputApplication Example
²⁹Si NMRChemical shift (~10–20 ppm)Siloxane network identification
TGA-DSCDegradation onset (~300°C)Thermal stability assessment
MALDI-TOFMolecular weight distributionPolymer chain length analysis

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